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Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TP-238 for
the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. The
information presented herein is intended for researchers, scientists, and drug development
professionals interested in the therapeutic potential of targeting CECR2.

Core Data Summary

TP-238 has been identified as a potent chemical probe for the bromodomains of CECR2 and
BPTF.[1] The following table summarizes the quantitative data regarding the binding affinity of
TP-238 for CECR2.
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Negative
Target Assay Metric Value (nM) Control (TP-
422)
CECR2 AlphaScreen IC50 30 Inactive
Isothermal
CECR2 Titration Kd 10 Inactive
Calorimetry (ITC)
BPTF AlphaScreen IC50 350 Inactive
Isothermal
BPTF Titration Kd 120 Inactive
Calorimetry (ITC)

Mechanism of Action and Signaling Pathway

CECR2 is a bromodomain-containing protein that functions as an epigenetic "reader"” by
recognizing acetylated lysine residues on histones.[2][3] This recognition is a key step in the
process of chromatin remodeling, which plays a crucial role in regulating gene expression.
CECRZ2 is a component of the CERF (CECR2-containing remodeling factor) complex, which
also includes the ATPase SNF2L.[4][5] This complex utilizes the energy from ATP hydrolysis to
alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription
factors and other regulatory proteins.

TP-238, as a potent binder to the CECR2 bromodomain, is hypothesized to act as a
competitive inhibitor of acetylated histone binding. By occupying the acetyl-lysine binding
pocket of the bromodomain, TP-238 would prevent the recruitment of the CERF complex to
specific chromatin loci. This disruption of CECR2-mediated chromatin remodeling can be
expected to modulate the transcription of target genes. The precise downstream effects on
cellular signaling pathways are dependent on the specific genes regulated by CECR2 in a
given cellular context.
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Hypothesized Signaling Pathway of TP-238 Action
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Hypothesized mechanism of TP-238 in disrupting CECR2-mediated chromatin remodeling.

Experimental Protocols

Detailed experimental protocols for the assays used to determine the binding affinity of TP-238
are provided below.
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AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was
utilized to determine the half-maximal inhibitory concentration (IC50) of TP-238 against the
CECR2 bromodomain.

Principle: This assay measures the interaction between a biotinylated histone peptide and a
GST-tagged CECR2 bromodomain. Donor beads are coated with streptavidin to bind the
biotinylated peptide, and acceptor beads are coated with anti-GST antibodies to bind the
bromodomain. When the peptide and bromodomain interact, the beads are brought into close
proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to
the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitor
compound like TP-238 will disrupt the protein-peptide interaction, leading to a decrease in the
signal.

Methodology:

o Reagents: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged
CECR2 bromodomain, streptavidin-coated donor beads, anti-GST acceptor beads, and
assay buffer.

e Procedure:

o

A solution of the GST-tagged CECR2 bromodomain and the biotinylated H4K16ac peptide
is prepared in the assay buffer.

o Serial dilutions of TP-238 or the negative control (TP-422) are added to the wells of a 384-
well plate.

o The protein-peptide mixture is then added to the wells.
o The plate is incubated to allow for binding and competition to occur.
o A suspension of acceptor beads is added, followed by a brief incubation.

o A suspension of donor beads is added under subdued light conditions, followed by a final
incubation period.
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o The plate is read on an AlphaScreen-capable plate reader.

o Data Analysis: The resulting signal is plotted against the logarithm of the inhibitor
concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-
response curve.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry was employed to directly measure the dissociation constant
(Kd) of the interaction between TP-238 and the CECR2 bromodomain.

Principle: ITC is a thermodynamic technique that directly measures the heat released or
absorbed during a binding event. A solution of the ligand (TP-238) is titrated into a solution of
the protein (CECR2 bromodomain) in the sample cell of a calorimeter. The heat change upon
each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

» Reagents: Purified CECR2 bromodomain and TP-238, both in the same dialysis buffer to
minimize heat of dilution effects.

e Procedure:

o The sample cell of the ITC instrument is filled with a solution of the CECR2 bromodomain
at a known concentration.

o The injection syringe is filled with a solution of TP-238 at a significantly higher
concentration.

o A series of small, sequential injections of TP-238 into the sample cell is initiated.
o The heat change after each injection is measured by the instrument.

o Data Analysis: The raw data of heat change per injection is integrated to obtain the heat
released or absorbed per mole of injectant. This is then plotted against the molar ratio of
ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to
determine the thermodynamic parameters of the interaction, including the dissociation
constant (Kd), the change in enthalpy (AH), and the change in entropy (AS).[1]
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Isothermal Titration Calorimetry (ITC) Experimental Workflow
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A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.
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Selectivity

TP-238 exhibits selectivity for the CECR2 and BPTF bromodomains. The closest off-target
bromodomain inhibition was observed for BRD9, with an IC50 of 1.4 uM.[1] Furthermore, TP-
238 has been profiled against a panel of 338 kinases and showed no activity at a concentration
of 1 uM, indicating a high degree of selectivity against the kinome.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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